molecular formula C10H17ClN2O B2916698 3-(butoxymethyl)-4-chloro-1-ethyl-1H-pyrazole CAS No. 1856041-52-5

3-(butoxymethyl)-4-chloro-1-ethyl-1H-pyrazole

Cat. No.: B2916698
CAS No.: 1856041-52-5
M. Wt: 216.71
InChI Key: VKEXSXSGZDEBLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(butoxymethyl)-4-chloro-1-ethyl-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a butoxymethyl group at the third position, a chlorine atom at the fourth position, and an ethyl group at the first position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(butoxymethyl)-4-chloro-1-ethyl-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-1-ethyl-1H-pyrazole with butoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

3-(butoxymethyl)-4-chloro-1-ethyl-1H-pyrazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the fourth position can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The butoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrazoles.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydropyrazoles.

Scientific Research Applications

3-(butoxymethyl)-4-chloro-1-ethyl-1H-pyrazole has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory or anticancer agents.

    Industry: Utilized in the development of agrochemicals, such as herbicides or insecticides, due to its potential biological activity.

Mechanism of Action

The mechanism of action of 3-(butoxymethyl)-4-chloro-1-ethyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, it could inhibit the activity of certain enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. The exact molecular targets and pathways would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    3-(butoxymethyl)-4-chloro-1-methyl-1H-pyrazole: Similar structure but with a methyl group instead of an ethyl group.

    3-(butoxymethyl)-4-chloro-1-phenyl-1H-pyrazole: Contains a phenyl group instead of an ethyl group.

    3-(butoxymethyl)-4-chloro-1-propyl-1H-pyrazole: Contains a propyl group instead of an ethyl group.

Uniqueness

3-(butoxymethyl)-4-chloro-1-ethyl-1H-pyrazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the butoxymethyl group and the ethyl group at specific positions on the pyrazole ring can lead to distinct interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-(butoxymethyl)-4-chloro-1-ethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClN2O/c1-3-5-6-14-8-10-9(11)7-13(4-2)12-10/h7H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKEXSXSGZDEBLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC1=NN(C=C1Cl)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.